2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone is an organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthraquinone is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Amination: Phenylamine is introduced to the compound through an amination reaction, often using catalysts like palladium on carbon.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions, typically using reagents like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted anthraquinone derivatives.
Scientific Research Applications
2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1,8-dihydroxy-5-(phenylamino)anthraquinone involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, DNA replication, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Another anthraquinone derivative with amino groups.
1,8-Dihydroxyanthraquinone: Similar structure but lacks the phenylamino group.
2-Phenylaminoanthraquinone: Contains a phenylamino group but lacks the hydroxy groups.
Properties
CAS No. |
84788-11-4 |
---|---|
Molecular Formula |
C20H14N2O4 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2-amino-5-anilino-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O4/c21-12-7-6-11-15(19(12)25)20(26)17-14(23)9-8-13(16(17)18(11)24)22-10-4-2-1-3-5-10/h1-9,22-23,25H,21H2 |
InChI Key |
TVHDZTXXIBHODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.